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molecular formula C12H16ClNO3 B8707698 Isopropyl 5-chloro-6-isopropoxynicotinate

Isopropyl 5-chloro-6-isopropoxynicotinate

Cat. No. B8707698
M. Wt: 257.71 g/mol
InChI Key: DZGWJMMDFNFBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324254B2

Procedure details

5-Chloro-6-hydroxy-3-pyridinecarboxylic acid (3.00 g, 17.28 mmol) was suspended in toluene (75 ml) and treated with silver carbonate (12.4 g, 24.8 mmol) and 2-iodopropane (6.9 ml, 69.12 mmol) and stirred at RT in the dark for 18 hours. The mixture was filtered and the filtrate evaporated to give the title compound with impurities (1.32 g). δH (d6-DMSO) 1.31 (6H, d), 1.35 (6H, d), 5.13 (1H, sept), 5.40 (1H, sept), 8.22 (1H, d), 8.65 (1H, d).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])=[O:10])[CH:5]=[N:6][C:7]=1[OH:8].I[CH:13]([CH3:15])[CH3:14].[C:16]1(C)[CH:21]=CC=C[CH:17]=1>C(=O)([O-])[O-].[Ag+2]>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH:16]([CH3:21])[CH3:17])=[O:10])[CH:5]=[N:6][C:7]=1[O:8][CH:13]([CH3:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=NC1O)C(=O)O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
12.4 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT in the dark for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1OC(C)C)C(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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